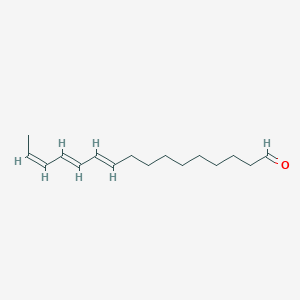
10E,12E,14Z-Hexadecatrienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10E,12E,14Z-Hexadecatrienal: is a conjugated triene aldehyde with the molecular formula C16H26O . It is known for its role as a sex pheromone component in certain moth species, such as the Manduca sexta . This compound is characterized by its three conjugated double bonds and an aldehyde functional group, making it a subject of interest in organic chemistry and entomology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14Z-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired triene aldehyde . The reaction conditions typically include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 10E,12E,14Z-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)
Major Products:
Oxidation: Hexadecatrienoic acid
Reduction: Hexadecatrienol
Substitution: Halogenated hexadecatrienal derivatives
Applications De Recherche Scientifique
10E,12E,14Z-Hexadecatrienal has several applications in scientific research:
Chemistry: It serves as a model compound for studying conjugated systems and stereoselective synthesis.
Biology: It is used in the study of insect behavior, particularly in understanding the role of pheromones in mating and communication.
Medicine: Research into its potential biological activities and interactions with biological targets is ongoing.
Mécanisme D'action
The mechanism of action of 10E,12E,14Z-Hexadecatrienal as a pheromone involves its interaction with specific olfactory receptors in the target insect species. These receptors are highly sensitive to the compound’s structure, allowing the insect to detect and respond to the pheromone at very low concentrations. The binding of the pheromone to the receptor triggers a signaling cascade that ultimately influences the insect’s behavior, such as attracting a mate .
Comparaison Avec Des Composés Similaires
- 10E,12Z,14E-Hexadecatrienal
- 10E,12E,14E-Hexadecatrienal
- 10E,12E,14Z-Hexadecatrienyl acetate
Comparison: 10E,12E,14Z-Hexadecatrienal is unique due to its specific double bond configuration (E,E,Z), which is crucial for its biological activity as a pheromone. Other isomers, such as 10E,12Z,14E-Hexadecatrienal, may have different biological activities or may not be recognized by the same olfactory receptors. The acetate derivative, 10E,12E,14Z-Hexadecatrienyl acetate, also serves as a pheromone but has different physicochemical properties due to the presence of the ester functional group .
Propriétés
Formule moléculaire |
C16H26O |
|---|---|
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
(10E,12E,14Z)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2-,5-4+,7-6+ |
Clé InChI |
QXMRYABYXKUWCX-ZQCKCTFASA-N |
SMILES isomérique |
C/C=C\C=C\C=C\CCCCCCCCC=O |
SMILES canonique |
CC=CC=CC=CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


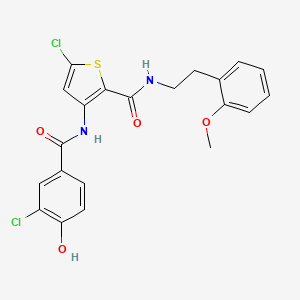
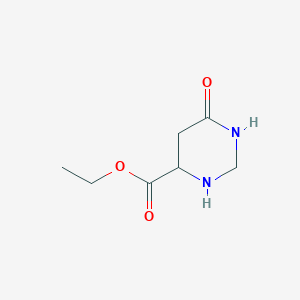
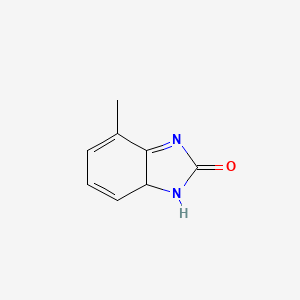
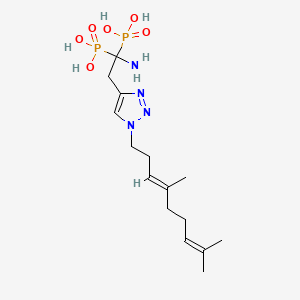
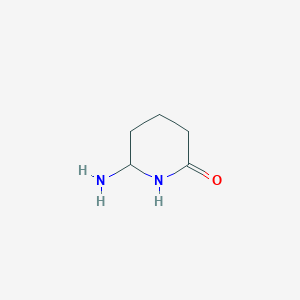
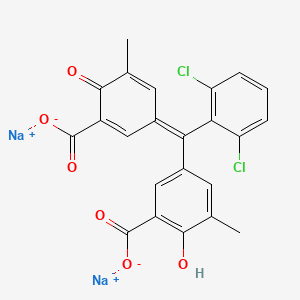
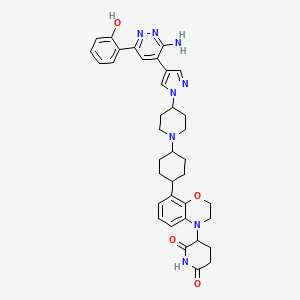
methyl phosphate](/img/structure/B15135221.png)
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
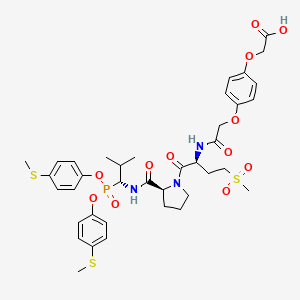
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
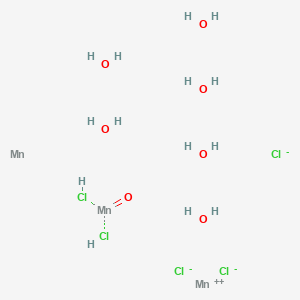

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
